molecular formula C22H24N2O4 B2559179 Methyl 3-(5-phenyl-1,2-oxazole-3-amido)adamantane-1-carboxylate CAS No. 1226451-40-6

Methyl 3-(5-phenyl-1,2-oxazole-3-amido)adamantane-1-carboxylate

Cat. No.: B2559179
CAS No.: 1226451-40-6
M. Wt: 380.444
InChI Key: SVQYJHFXZNKJAA-UHFFFAOYSA-N
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Description

Methyl 3-(5-phenyl-1,2-oxazole-3-amido)adamantane-1-carboxylate is a useful research compound. Its molecular formula is C22H24N2O4 and its molecular weight is 380.444. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

Researchers have developed methods for synthesizing benzimidazole derivatives bearing adamantane moiety, which showcases the flexibility of adamantane-based compounds in chemical synthesis. These studies involve the creation of carboxamide and carbohydrazide derivatives, highlighting the compound's utility in generating a variety of chemical structures (Soselia et al., 2020).

Antimicrobial Activity

Adamantane derivatives have been explored for their antimicrobial properties, with certain compounds showing potent activity against Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans. This indicates the potential of adamantane-based compounds in developing new antimicrobial agents (El-Emam et al., 2012).

Polymer Synthesis and Characterization

The introduction of adamantane into polymers has been shown to significantly affect the material properties, such as thermal stability and mechanical strength. New polyamides containing adamantyl and diamantyl moieties exhibit high glass transition temperatures and decomposition temperatures, suggesting their utility in high-performance materials (Chern et al., 1998).

Coordination Polymers and Catalysis

Orthogonally substituted azole-carboxylate adamantane ligands have been synthesized for the preparation of coordination polymers. These structures have applications in catalysis, showcasing the versatility of adamantane-based compounds in creating functional materials for chemical transformations (Pavlov et al., 2019).

Advanced Materials and Chemical Synthesis Techniques

Adamantane derivatives have facilitated the development of novel synthesis methods and the creation of materials with unique properties, such as those exhibiting selective cycloaddition reactions and modifications to enhance material characteristics like solubility and thermal resistance. This area of research underscores the compound's role in advancing material science and chemistry (Averina et al., 2014).

Properties

IUPAC Name

methyl 3-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]adamantane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-27-20(26)21-9-14-7-15(10-21)12-22(11-14,13-21)23-19(25)17-8-18(28-24-17)16-5-3-2-4-6-16/h2-6,8,14-15H,7,9-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQYJHFXZNKJAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)C4=NOC(=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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